Serylglutaminylasparaginyltyrosylprolylisoleucylvaline

Vue d'ensemble

Description

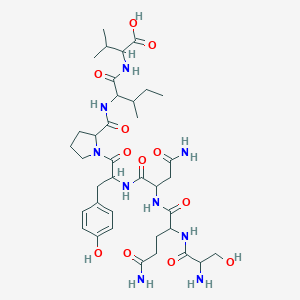

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline is a complex peptide composed of the amino acids serine, glutamine, asparagine, tyrosine, proline, isoleucine, and valine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Serylglutaminylasparaginyltyrosylprolylisoleucylvaline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.

Analyse Des Réactions Chimiques

Types of Reactions

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like DTT or TCEP.

Substitution: Specific reagents depending on the target residue, such as iodoacetamide for cysteine modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.

Applications De Recherche Scientifique

Chemistry

- Model Peptide : Used for studying peptide synthesis and modification techniques.

- Synthesis Techniques : Typically synthesized using solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and incorporation of modifications.

Biology

- Protein-Protein Interactions : Investigated for its role in cellular signaling pathways and molecular interactions.

- Mechanism of Action : Interacts with specific molecular targets such as enzymes or receptors, modulating biological pathways that influence signal transduction, metabolism, and gene expression.

Medicine

- Therapeutic Potential : Explored for bioactive properties that may offer therapeutic benefits in various conditions.

- Case Studies :

- Cancer Treatment : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

- Infection Control : Showed effective inhibition of growth in multi-drug resistant bacterial strains.

Industry

- Peptide-Based Materials : Utilized in the development of innovative materials and biocatalysts for industrial applications.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model Peptide | Useful for synthesizing and modifying peptides |

| Biology | Cellular Signaling | Modulates pathways influencing metabolism |

| Medicine | Cancer Therapy | Induces apoptosis in cancer cells |

| Industry | Biocatalysts | Development of peptide-based materials |

Case Study 1: Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Methodology : Administered Serylglutaminylasparaginyltyrosylprolylisoleucylvaline to cultured breast cancer cells.

- Results : Significant apoptosis was observed in treated cells compared to controls, indicating potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess effectiveness against resistant bacterial strains.

- Methodology : Tested against various multi-drug resistant bacteria.

- Results : Demonstrated effective inhibition of bacterial growth, suggesting potential for therapeutic use in treating infections.

Mécanisme D'action

The mechanism of action of Serylglutaminylasparaginyltyrosylprolylisoleucylvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Serylglutaminylasparaginyltyrosylprolylisoleucylvaline: shares similarities with other bioactive peptides like insulin, glucagon, and oxytocin.

Insulin: A peptide hormone involved in glucose metabolism.

Glucagon: A peptide hormone that raises blood glucose levels.

Oxytocin: A peptide hormone involved in social bonding and reproduction.

Uniqueness

What sets this compound apart is its unique sequence and potential for diverse applications in various scientific fields. Its specific amino acid composition allows for unique interactions with molecular targets, making it a valuable tool for research and development.

Activité Biologique

Overview of Biological Activity

Peptides like Serylglutaminylasparaginyltyrosylprolylisoleucylvaline are known for their potential roles in various biological processes, including:

- Cell signaling : Peptides can act as signaling molecules that influence cellular processes.

- Antimicrobial properties : Many peptides exhibit antimicrobial activities against bacteria, fungi, and viruses.

- Antioxidant effects : Certain peptides have been shown to scavenge free radicals, contributing to cellular protection.

Structure and Composition

The structure of this compound can be broken down into its constituent amino acids:

| Amino Acid | Abbreviation | Role in Biological Activity |

|---|---|---|

| Serine | Ser | Involved in protein synthesis and signaling |

| Glutamine | Gln | Plays a role in metabolism and cell signaling |

| Asparagine | Asn | Involved in protein stability and function |

| Tyrosine | Tyr | Precursor for neurotransmitters; antioxidant |

| Proline | Pro | Contributes to protein structure and stability |

| Isoleucine | Ile | Essential for muscle metabolism |

| Valine | Val | Important for energy production |

The biological activity of this peptide can be attributed to several mechanisms:

- Receptor Binding : Peptides can bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that lead to various physiological responses.

- Enzyme Inhibition : Certain peptides may inhibit enzymes involved in metabolic pathways, thus modulating biochemical reactions.

- Membrane Interaction : Peptides can interact with cell membranes, affecting permeability and ion transport.

Antimicrobial Activity

A study investigated the antimicrobial properties of similar peptides and found that certain sequences exhibit significant activity against resistant bacterial strains. These peptides were effective due to their ability to disrupt bacterial cell membranes.

Antioxidant Properties

Research has shown that peptides containing tyrosine and proline exhibit strong antioxidant properties. For instance, a peptide with a similar composition was tested for its ability to scavenge free radicals in vitro, demonstrating a protective effect on cellular components.

Therapeutic Applications

Peptides like this compound have been explored for their potential therapeutic applications in conditions such as diabetes and cardiovascular diseases. Their ability to modulate metabolic pathways makes them candidates for drug development.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of similar peptides:

- Antimicrobial Efficacy : Peptides with sequences analogous to this compound showed effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cell Proliferation : Certain studies indicated that specific peptide sequences could enhance cell proliferation in fibroblast cultures, suggesting potential wound healing applications .

- Neuroprotective Effects : Research into neuropeptides has revealed that they can protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative diseases .

Propriétés

IUPAC Name |

2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQYBJNICRKTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H57N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595930 | |

| Record name | Serylglutaminylasparaginyltyrosylprolylisoleucylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

819.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118071-31-1 | |

| Record name | Serylglutaminylasparaginyltyrosylprolylisoleucylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.